![molecular formula C6H11BrN2 B11826410 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826410.png)
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system. This structural feature makes them interesting for various applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Another method involves the annulation of a new cycle to an existing pyrrole or cyclopropane ring . Industrial production methods typically involve large-scale cyclopropanation reactions using readily available starting materials and efficient catalytic systems.
Análisis De Reacciones Químicas
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, the compound can undergo oxidative cyclopropanation using a copper catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring can enhance its biological activity .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 3-azabicyclo[3.1.0]hexane are studied for their potential as antiviral, antibacterial, and antitumor agents . For example, ficellomycin, which contains a similar ring structure, exhibits biological activities against bacteria, fungi, and tumors through DNA alkylation . Additionally, 3-azabicyclo[3.1.0]hexane derivatives are being explored for their potential use in treating neurological and neurodegenerative diseases .
Mecanismo De Acción
The mechanism of action of 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with biological macromolecules, such as enzymes and receptors. For example, the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring is essential for its biological activity against bacteria, fungi, and tumors . The compound can also inhibit specific enzymes, such as monoacylglycerol lipase and MAP3K12 kinase, which are involved in various biological pathways .
Comparación Con Compuestos Similares
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be compared with other similar compounds, such as ficellomycin, azinomycins, and vazabitide A . These compounds also contain the 1-azabicyclo[3.1.0]hexane ring structure and exhibit similar biological activities. the presence of the bromine atom in this compound may confer unique properties, such as increased reactivity and specificity towards certain biological targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C6H11BrN2 |
|---|---|
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
(5-bromo-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C6H11BrN2/c7-6-1-5(6,2-8)3-9-4-6/h9H,1-4,8H2 |
Clave InChI |
DNACQOXPDUBLLI-UHFFFAOYSA-N |
SMILES canónico |
C1C2(C1(CNC2)Br)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




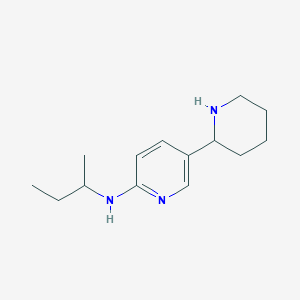
![(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)


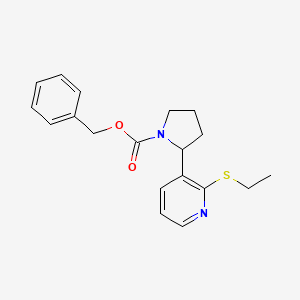
![5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11826370.png)
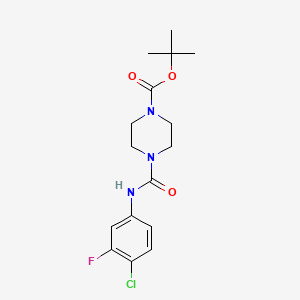
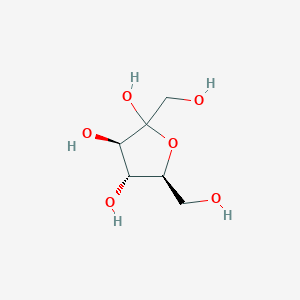
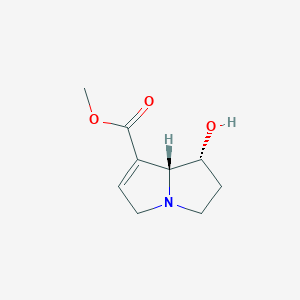
![7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11826403.png)


